2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide
Overview
Description
2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide is a versatile chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . This compound is known for its unique structure, which includes a cyano group, a pyrrole ring, and an acetohydrazide moiety. It is used in various scientific research fields due to its ability to form novel organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves the reaction of pyrrole-2-carbaldehyde with cyanoacetic acid hydrazide in ethanol . The reaction mixture is refluxed for 30 minutes with the addition of a few drops of acetic acid. The product is then filtered and recrystallized from a mixture of ethanol and dimethylformamide (5:1) to yield a white powder with a melting point of 205-206°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with potential scaling up of the reaction conditions and optimization for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Condensation Reactions: The compound can react with aldehydes and ketones to form hydrazones and other derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form nitrogen-containing heterocycles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aldehydes and Ketones: For condensation reactions.
Phenyl Isothiocyanate and Elemental Sulfur: For the synthesis of heterocycles.
Major Products Formed
The major products formed from these reactions include various hydrazones and nitrogen heterocycles, which are valuable in medicinal chemistry and material science .
Scientific Research Applications
2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide is used in diverse scientific research applications, including:
Drug Development: Its unique structure allows for the synthesis of novel drug candidates.
Material Science: It is used in the development of new materials with specific properties.
Catalysis Studies: The compound is valuable in studying catalytic processes and developing new catalysts.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide involves its ability to form stable complexes with various substrates. The cyano group and the pyrrole ring play crucial roles in its reactivity, allowing it to participate in multiple chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- 2-cyano-N’-[(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N’-[(4-dimethylaminobenzylidene)acetohydrazide
Uniqueness
2-cyano-N’-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide is unique due to its pyrrole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in synthesizing novel compounds and exploring new chemical reactions.
Properties
IUPAC Name |
2-cyano-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-4-3-8(13)12-11-6-7-2-1-5-10-7/h1-2,5-6,10H,3H2,(H,12,13)/b11-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNICZRQGFYMMJ-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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